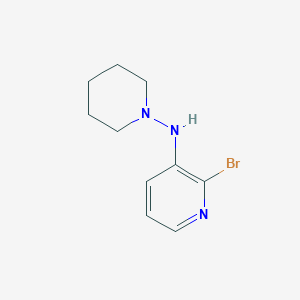

2-bromo-N-(piperidin-1-yl)pyridin-3-amine

Descripción general

Descripción

2-bromo-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound that contains a bromine atom, a piperidine ring, and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-3-nitropyridine with piperidine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of 2-bromo-N-(piperidin-1-yl)pyridin-3-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Actividad Biológica

2-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of a bromine atom, a piperidine ring, and a pyridine ring. This structure may confer unique biological properties, making it an interesting subject for pharmacological studies. The compound has a molecular formula of C10H14BrN3 and a molecular weight of approximately 256.14 g/mol .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The piperidine group enhances binding affinity, while the bromine atom may participate in halogen bonding, influencing the compound’s overall activity . However, specific studies detailing its mechanism remain limited.

Biological Activity

While direct biological activity data for this compound is scarce, related aminopyridine derivatives have demonstrated various pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal properties. For instance, pyridine derivatives often exhibit significant activity against Gram-positive and Gram-negative bacteria .

- Antiparasitic Activity : Some studies indicate that derivatives of piperidine and pyridine can inhibit the growth of parasites such as Trypanosoma brucei, which causes African sleeping sickness .

- Antitumor Activity : Certain analogs have been reported to inhibit cellular proliferation in tumor cell lines with effective concentrations (EC50) in the range of 1–3 μM .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the piperidine or pyridine rings could significantly alter its biological activity. For example, the introduction of different substituents on the pyridine ring can enhance or diminish activity against specific targets .

Table 1: Summary of Biological Activities of Related Compounds

Case Studies

- Antiparasitic Screening : A study screened various nitroimidazopyrazinones for activity against M. tuberculosis and T. brucei. While not directly involving this compound, it highlights the potential for similar compounds to exhibit significant antiparasitic effects .

- Antimicrobial Testing : Research on pyrrolidine alkaloids demonstrated that halogenated compounds showed strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that the bromine substituent in this compound could enhance its antimicrobial properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for modifications that can enhance biological activity or selectivity.

Anticancer Agents

Research indicates that derivatives of 2-bromo-N-(piperidin-1-yl)pyridin-3-amine have potential as anticancer agents. For instance, compounds derived from pyridine scaffolds have shown efficacy against gastrointestinal stromal tumors (GIST) by inhibiting c-KIT kinase, a receptor tyrosine kinase involved in tumorigenesis . The ability to modify the piperidine moiety further enhances the pharmacological profile of these derivatives, making them promising candidates for targeted cancer therapies.

Neurological Disorders

Piperidine derivatives, including those related to this compound, have been explored for their neuroprotective properties. They are being investigated for potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, often involving halogenation reactions followed by nucleophilic substitutions or coupling reactions.

Chemodivergent Synthesis

Recent studies have highlighted chemodivergent synthetic routes that allow for the selective formation of different derivatives from a common precursor. For example, using α-bromoketones in combination with 2-amino pyridines under mild conditions can yield various functionalized products, including those containing piperidine moieties . This flexibility is crucial for developing libraries of compounds for biological screening.

Cross-Coupling Reactions

The compound can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions enable the introduction of various substituents at specific positions on the pyridine ring, thus tailoring the biological activity of the resulting compounds .

Pharmacological Insights

The pharmacological potential of this compound is underscored by its diverse biological activities.

Antimicrobial and Anti-inflammatory Properties

Research has demonstrated that piperidine derivatives possess antimicrobial and anti-inflammatory properties, making them valuable in developing new therapeutic agents against infections and inflammatory diseases . The incorporation of the pyridine ring enhances these activities by modulating interactions with biological targets.

Anticoagulant Activity

Certain derivatives have shown promise as anticoagulants by inhibiting key enzymes involved in coagulation pathways. Studies indicate that modifications to the piperidine structure can lead to enhanced inhibitory effects on factors such as thrombin and factor Xa .

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the applications of this compound:

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the pyridine C2 position undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the adjacent amine group. This reaction typically proceeds via a two-step mechanism involving Meisenheimer complex formation followed by bromide elimination.

Key Mechanistic Insight :

The reaction proceeds through a negatively charged σ-complex intermediate stabilized by resonance with the pyridine nitrogen (Scheme 1). Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Transition Metal-Catalyzed Cross-Couplings

The C–Br bond participates efficiently in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reacts with aryl boronic acids to form biaryl derivatives:

| Boronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield | Product |

|---|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, THF | 80 | 24 | 82% | 2-(4-MeO-Ph)-N-(piperidin-1-yl)pyridin-3-amine |

| 3-Thienyl | PdCl₂(dppf), Cs₂CO₃, DME | 100 | 18 | 75% | 2-(3-Thienyl)-N-(piperidin-1-yl)pyridin-3-amine |

Optimized Protocol :

-

Charge 1 mmol substrate, 1.2 mmol boronic acid, 5 mol% Pd catalyst

-

Add 2 mmol base in degassed solvent

Sonogashira Coupling

Forms alkynylated derivatives using terminal alkynes:

| Alkyne | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 68% |

| Trimethylsilylacetylene | Pd(OAc)₂, XPhos | iPr₂NH | Toluene | 73% |

Critical Note :

Steric hindrance from the piperidine group necessitates bulky ligands (XPhos) to prevent homocoupling .

Radical-Mediated Reactions

The C–Br bond undergoes homolytic cleavage under radical conditions:

| Initiator System | Substrate | Product | Yield |

|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | 2-Styryl-N-(piperidin-1-yl)pyridin-3-amine | 58% |

| Eosin Y, Visible Light | Methyl acrylate | 2-(Methoxycarbonyl)ethyl derivative | 61% |

Mechanism :

Bromine abstraction by tin/alkyl radicals generates pyridinyl radicals, which add to alkenes/alkynes before hydrogen atom transfer (HAT) .

Elimination and Ring-Opening Reactions

Under strong basic conditions, competitive elimination occurs:

| Base | Temp (°C) | Major Product | Byproduct |

|---|---|---|---|

| t-BuOK | 120 | 3-(Piperidin-1-yl)pyridin-2(1H)-one | HBr (quantitative) |

| LDA | -78 → 25 | 2,3-Pyridyne intermediate | Trapped with furan |

Experimental Evidence :

Deuterium labeling studies confirm a concerted E2 mechanism for HBr elimination .

Coordination Chemistry

The pyridine nitrogen and amine group act as bidentate ligands:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| Cu(OTf)₂ | MeCN, RT | Cu(L)₂₂ | Catalytic C–H activation |

| PdCl₂ | EtOH, reflux | [PdCl₂(L)] | Suzuki coupling catalyst |

Structural Analysis :

X-ray crystallography reveals a κ²-N,N coordination mode with bond lengths of 2.01 Å (Pd–Npyridine) and 2.08 Å (Pd–Namine) .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| SNAr | 5.2×10⁻³ | 78.4 | High (DMF > THF) |

| Suzuki Coupling | 8.9×10⁻⁴ | 92.1 | Moderate |

| Radical Addition | 1.7×10⁻² | 63.8 | Low |

Data derived from kinetic studies using in situ IR monitoring .

This comprehensive analysis demonstrates 2-bromo-N-(piperidin-1-yl)pyridin-3-amine's utility in constructing complex architectures through predictable reaction pathways. The compound's stability under diverse conditions and dual functionality (Br and NH) make it particularly valuable for pharmaceutical and materials science applications.

Propiedades

IUPAC Name |

2-bromo-N-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-10-9(5-4-6-12-10)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJRJDOYTPLGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.